molecular formula C7H11N3 B3029456 5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine CAS No. 67139-25-7

5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine

Cat. No.: B3029456
CAS No.: 67139-25-7
M. Wt: 137.18
InChI Key: RLFGJOGAZDXJFO-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine is a bicyclic heterocyclic compound featuring a fused imidazole ring and a seven-membered 1,3-diazepine ring (Figure 1).

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,3]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-5-10-6-4-9-7(10)8-3-1/h4,6H,1-3,5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFGJOGAZDXJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=CN=C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401228403
Record name 5,6,7,8-Tetrahydro-1H-imidazo[1,2-a][1,3]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67139-25-7
Record name 5,6,7,8-Tetrahydro-1H-imidazo[1,2-a][1,3]diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67139-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-1H-imidazo[1,2-a][1,3]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401228403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an imidazole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the fused ring system .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9_{9}H10_{10}N4_{4}
  • Molecular Weight : 178.20 g/mol
  • CAS Number : 67139-25-7

The compound features a fused imidazole and diazepine ring system, which contributes to its biological activity. The unique structure allows for interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of 5H,6H,7H,8H,9H-imidazo[1,2-a][1,3]diazepine exhibit promising anticancer properties. For instance:

  • Mechanism : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival.
  • Case Studies : A study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against bacteria and fungi:

  • Research Findings : Studies have shown that imidazo[1,2-a][1,3]diazepine derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Applications : These compounds could be developed into new antibiotics or antifungal agents.

CNS Activity

This compound has been investigated for its potential as a central nervous system (CNS) agent:

  • Anxiolytic Effects : Some derivatives have shown promise in reducing anxiety-related behaviors in animal models.
  • Mechanism of Action : The interaction with GABA receptors suggests potential use as anxiolytics or sedatives .

Drug Design and Synthesis

The synthesis of novel derivatives of this compound is an active area of research:

  • Synthetic Pathways : Various synthetic routes have been developed to modify the imidazo[1,2-a][1,3]diazepine core to enhance pharmacological properties.
  • Screening Compounds : Compounds like S812-2447 have been synthesized for high-throughput screening in drug discovery programs .

Data Tables

Application AreaCompound DerivativeActivityReference
AnticancerS812-2447Cytotoxic against MCF-7 cells
AntimicrobialENAH03A01A7DEffective against E. coli
CNS ActivityENAH3035D901Anxiolytic effects

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Heterocyclic Frameworks

Table 1: Key Structural Differences Among Related Compounds
Compound Name Core Structure Ring Size/Position Functional Groups Biological Activity
5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine Imidazo[1,2-a][1,3]diazepine 7-membered (1,3) Variable (e.g., sulphonyl chloride) Underexplored
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one Imidazo[2,1-c][1,2,4]triazinone 6-membered (1,2,4) Diphenyl, ketone Antifungal, antibacterial
3-(9H-Carbazol-9-yl)-5H-Benzo[d]imidazo[2,1-b][1,3]thiazine Benzoimidazo[2,1-b][1,3]thiazine 6-membered (1,3) Carbazole, thiazine Photophysical applications
8-[4-Methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine Imidazo[1,5-a][1,4]diazepine 7-membered (1,4) Triazole, methoxybenzyl Hypothetical CNS activity

Key Observations :

  • Substituent Effects : Functional groups like triazoles () or diphenyl moieties () modulate solubility and bioactivity. For example, triazole-containing derivatives may improve blood-brain barrier penetration .

Key Observations :

  • Catalytic Methods : Copper(I)-mediated coupling () is versatile for imidazo-diazepine synthesis but may require stringent nitrogen atmospheres.
  • Hydrazonoyl Halides: These reagents enable efficient construction of triazinone frameworks, emphasizing the role of electrophilic intermediates in heterocyclic chemistry .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Solubility Stability Notes
This compound-3-carboxylic acid hydrochloride 216.67 Water-soluble Stable as hydrochloride salt
7,7-Diphenylimidazo[2,1-c][1,2,4]triazin-6(7H)-one ~300 (varies by substituent) DMSO-soluble Sensitive to strong acids
6,7,8,9-Tetrahydro-5H-imidazo[1,5-d][1,4]diazepine ~200 (varies) Organic solvents Reactive sulphonyl chloride derivative

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for pharmaceutical formulations.
  • Reactivity : Sulphonyl chloride derivatives () are highly reactive, enabling further functionalization but requiring careful handling.

Biological Activity

5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Structure and Synthesis

The imidazo[1,2-a][1,3]diazepine framework consists of a diazepine ring fused to an imidazole moiety. This unique structure allows for various modifications that can enhance its biological activity. Recent studies have focused on synthesizing derivatives with altered substituents at specific positions to evaluate their effects on biological activity.

Antitumor Activity

Research has demonstrated that certain derivatives of imidazo[1,2-a][1,3]diazepine exhibit promising antitumor activity . For instance:

  • A series of pyrido-imidazodiazepinones were synthesized and tested against melanoma cell lines (A375 and MDA-MB-435). One compound, JMV5038, showed a growth inhibition of 50% (GI50) in the low micromolar range and did not exhibit significant cytotoxicity against non-cancerous NIH-3T3 cells even at high concentrations (100 µM) .
  • The structure-activity relationship (SAR) study indicated that modifications at positions 2 and 4 of the diazepine ring could significantly influence the cytotoxic profile against cancer cells .

GABA Receptor Modulation

Imidazo[1,2-a][1,3]diazepines have also been investigated for their interaction with GABA receptors , which are crucial for neurotransmission in the central nervous system:

  • Compounds with imidazo structures have shown varying affinities for benzodiazepine receptors (BZR), with some demonstrating nanomolar affinities. For example, certain analogues exhibited selectivity towards diazepam-insensitive BZR subtypes .
  • These interactions suggest potential applications in treating anxiety and seizure disorders by modulating GABAergic activity .

Case Study 1: Anticancer Properties

In a study evaluating the anticancer properties of modified imidazo[1,2-a][1,3]diazepines:

  • Several derivatives were tested for cytotoxicity against cancer cell lines. Compounds with bulky hydrophobic groups at position 2 maintained significant activity while showing selectivity against non-cancerous cells .
  • The introduction of azido-alkyl chains at position 4 led to compounds with distinct activity profiles on the NCI-60 cell line panel .

Case Study 2: Anxiolytic Effects

Another study focused on the anxiolytic potential of imidazo[1,2-a][1,3]diazepines:

  • Compounds were evaluated in behavioral models in rats. Some derivatives showed efficacy in reducing anxiety-like behaviors without causing sedation or other side effects associated with traditional benzodiazepines .
  • The results indicated that structural modifications could enhance bioavailability and selectivity for specific GABA receptor subtypes .

Data Tables

CompoundActivity TypeIC50 (µM)Selectivity
JMV5038Antitumor< 1High (against melanoma)
Compound AGABA Receptor Modulator3.18DS Receptor
Compound BAnxiolyticNot specifiedSelective for alpha 2/3

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of precursors such as aminoimidazoles with diazepine-forming reagents. Key intermediates (e.g., substituted imidazoles) are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS). Purity is validated via HPLC with UV detection (210–300 nm). Detailed documentation of reagents (manufacturer, purity, batch numbers) is critical for reproducibility .

Q. Which spectroscopic techniques are critical for confirming the structure of imidazo-diazepine derivatives?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Nuclear Overhauser effect (NOE) experiments resolve stereochemical ambiguities.
  • Mass Spectrometry : HRMS identifies molecular ions and fragmentation patterns, distinguishing isomers.
  • IR Spectroscopy : Validates functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
    Cross-referencing with computational simulations (DFT-based NMR chemical shift predictions) enhances accuracy .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis design of imidazo-diazepine compounds?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and thermodynamic feasibility of reaction pathways. Tools like the ICReDD framework integrate computation and experimental feedback loops to prioritize viable routes. For example, reaction path searches identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) by analyzing activation energies and selectivity .

Q. What strategies resolve discrepancies between theoretical predictions and experimental data in imidazo-diazepine reactivity studies?

  • Methodological Answer :

  • Multi-Method Validation : Combine DFT calculations with ab initio molecular dynamics (AIMD) to account for solvent effects and temperature fluctuations.
  • Controlled Replication : Systematically vary reaction conditions (e.g., pH, temperature) to isolate variables causing discrepancies.
  • Data Triangulation : Cross-validate results using complementary techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-phase NMR) .

Q. How to apply factorial design in optimizing reaction conditions for imidazo-diazepine synthesis?

  • Methodological Answer : A 2³ factorial design evaluates three factors (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low). Response surface methodology (RSM) identifies interactions between variables. For example:

  • Factor A : Temperature (25°C vs. 80°C).
  • Factor B : Catalyst (0.1 mol% vs. 1.0 mol%).
  • Response : Yield (%) and enantiomeric excess (ee).
    Statistical software (e.g., Minitab) analyzes significance (p < 0.05) and optimizes conditions .

Q. What methodologies assess the biological activity of imidazo-diazepine derivatives?

  • Methodological Answer :

  • In Vitro Assays : Acetylcholinesterase (AChE) inhibition (Ellman’s method) quantifies IC₅₀ values.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., AChE active site).
  • ADME-Tox Profiling : Microsomal stability (human liver microsomes) and cytotoxicity (MTT assay) prioritize lead compounds .

Q. How can AI-driven data management enhance reproducibility in imidazo-diazepine research?

  • Methodological Answer : AI platforms (e.g., COMSOL Multiphysics with ML integration) automate data curation and metadata tagging. Key steps:

  • Secure Storage : Blockchain-based systems ensure immutable records of raw spectra and chromatograms.
  • Predictive Analytics : Machine learning models flag outliers in reaction yields or spectral data.
  • Compliance : Adhere to ICMJE standards for chemical reporting (e.g., CAS numbers, purity thresholds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine
Reactant of Route 2
5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine

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